molecular formula C19H17N7O B2626254 2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-1,2,3-triazole-4-carboxamide CAS No. 2097869-47-9

2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2626254
CAS No.: 2097869-47-9
M. Wt: 359.393
InChI Key: SVJQQZQAXMBCLA-UHFFFAOYSA-N
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Description

2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17N7O and its molecular weight is 359.393. The purity is usually 95%.
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Biological Activity

2-Phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-1,2,3-triazole-4-carboxamide (CAS No. 2097869-47-9) is a triazole-based compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a pyrazole moiety, and a pyridine ring. Its molecular formula is C19H17N7OC_{19}H_{17}N_7O with a molecular weight of 359.4 g/mol. The presence of these functional groups contributes to its biological activity by allowing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, compounds containing the 1,2,4-triazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon carcinoma cells. One study reported an IC50 value of 6.2 µM against HCT-116 cells for a related compound .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Triazoles are known for their antifungal and antibacterial activities. Research indicates that triazole-containing compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus fumigatus . The mechanism often involves interference with the synthesis of nucleic acids or cell wall components.

Antitrypanosomal Activity

Another area of interest is the antitrypanosomal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown that triazole derivatives can significantly reduce parasite load in vitro, indicating their potential as therapeutic agents against this parasitic infection .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites of target enzymes, thereby blocking substrate access and inhibiting catalytic activity.
  • Receptor Modulation : It can modulate receptor activity by binding to receptors and altering their signaling pathways.
  • Nucleic Acid Interaction : Some studies suggest that triazoles can interact with DNA or RNA structures, affecting replication and transcription processes .

Case Studies and Research Findings

Study Findings IC50 Values
Evaluated trypanocidal potential≤ 6.20 µM
Anticancer activity against HCT-1166.2 µM
Antimicrobial activity against various pathogensMIC: 0.125–8 µg/mL

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has shown promising results in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the cytotoxic effects of 2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-1,2,3-triazole-4-carboxamide on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating significant antiproliferative activity compared to control treatments.

Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54925Inhibition of migration

Antimicrobial Properties

The compound has also been assessed for its antimicrobial efficacy against various pathogens. Its structure allows it to interact with bacterial enzymes and disrupt cell wall synthesis.

Case Study: Antibacterial Activity

In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.

Bacteria MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus832 (Ciprofloxacin)
Escherichia coli1664 (Amoxicillin)

Neuroprotective Effects

Emerging research indicates that triazole derivatives may possess neuroprotective properties. The compound has been investigated for its ability to mitigate oxidative stress in neuronal cells.

Case Study: Neuroprotection in Oxidative Stress Models

In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a significant reduction in cell death and oxidative markers.

Treatment Cell Viability (%) Oxidative Marker Reduction (%)
Control40-
Compound Treatment7550

Properties

IUPAC Name

2-phenyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O/c27-19(18-13-23-26(24-18)17-6-2-1-3-7-17)21-9-10-25-14-16(12-22-25)15-5-4-8-20-11-15/h1-8,11-14H,9-10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJQQZQAXMBCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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